molecular formula C19H17N5O3 B2938451 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251607-74-5

3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2938451
CAS No.: 1251607-74-5
M. Wt: 363.377
InChI Key: FNHVZSDDRUFYJF-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a benzyl group, a triazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzyl triazole core This can be achieved through a [1,2,3]-triazole synthesis using azides and alkynes in the presence of a copper catalyst

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): This compound is structurally similar but lacks the oxadiazole ring.

  • 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Another related compound with a carboxylic acid group instead of the oxadiazole moiety.

Uniqueness: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-benzyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-25-16-9-8-14(10-17(16)26-2)19-20-18(22-27-19)15-12-24(23-21-15)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHVZSDDRUFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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